N,N-dimethyl-1H-benzo[d]imidazol-2-amine
Overview
Description
“N,N-dimethyl-1H-benzo[d]imidazol-2-amine” is a chemical compound with the molecular formula C9H11N3 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been reported in several studies . One method involves the substitution of the corresponding 2,6-dichlorobenzo[d]oxazole, 2,6-dichlorobenzo[d]thiazole, and 2,6-dichlorobenzo[d]imidazole with 2-(4-(3-amino-2-hydroxypropoxy) phenyl) acetonitrile .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using X-ray powder diffraction data . The unit-cell parameters and space group for this compound are reported as follows: a = 11.379 (3) Å, b = 10.227 (5) Å, c = 7.151 (1) Å, α = 90°, β = 90°, γ = 90°, unit-cell volume V = 832.318 Å3, Z = 4, ρcal = 1.286 g cm−3, and space group P21212 .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives have been studied extensively . For instance, one study reported a nickel-catalyzed cyclization of amido-nitriles .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 161.21 .Scientific Research Applications
X-Ray Powder Diffraction Data
N,N-dimethyl-1H-benzo[d]imidazol-2-amine has been characterized using X-ray powder diffraction, which provided detailed data on its unit-cell parameters and space group. This type of study is crucial for understanding the material's crystalline structure, which can be vital in various scientific applications, particularly in material science (Lin et al., 2021).
Palladium-Catalyzed Annulation
The compound has been utilized in palladium-catalyzed annulation processes. For example, it has been used in the annulation of 2-(aryldiazenyl) aniline with dimethyl sulfoxide to synthesize N-aryl-1H-benzo[d]imidazol-1-amine. This represents a new pathway for synthesizing benzimidazoles, which are important in medicinal chemistry and material science (Wang, Sun, & Cheng, 2017).
Oxidative Aminocarbonylation-Heterocyclization
The compound has been a key intermediate in the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles via oxidative aminocarbonylation-heterocyclization. This novel method represents an advancement in heterocyclic chemistry, providing a new avenue for synthesizing complex molecular structures (Veltri et al., 2018).
Nickel Complex Synthesis for Ethylene Oligomerization
Research has been conducted on the synthesis and characterization of nickel complexes using derivatives of this compound. These complexes have shown significant activities in ethylene oligomerization, indicating potential industrial applications in polymer production (Wang, Shen, & Sun, 2009).
Synthesis of Fused Benzimidazole Derivatives
There has been development in the synthesis of pyrimidine- and quinazoline-fused benzimidazole derivatives using this compound. These derivatives have potential applications in drug discovery and development, especially in the search for new therapeutic agents (Kim, Dao, & Cho, 2018).
Deaminative Thiolation Reactions
The compound has been used in deaminative thiolation reactions, representing a novel and environmentally friendly pathway for the synthesis of various 2-thio-1H-benzo[d]imidazoles. This methodology is significant in organic and medicinal chemistry for the development of new compounds (Zheng et al., 2022).
Mechanism of Action
Target of Action
N,N-dimethyl-1H-benzo[d]imidazol-2-amine, also known as N,N-dimethyl-1H-benzimidazol-2-amine, is a compound with a variety of potential targets. It has been suggested that it may have antimicrobial activity , indicating potential targets within microbial organisms
Mode of Action
It has been suggested that the compound may interfere with the Pseudomonas Quinolone System (pqs), a cell-to-cell signaling mechanism used by bacterial populations . Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout
Biochemical Pathways
Given its potential antimicrobial activity and its suggested interference with the Pseudomonas Quinolone System , it is likely that the compound affects pathways related to microbial growth and virulence
Pharmacokinetics
The compound is described as having high gi absorption and being bbb permeant . Its Log Kp (skin permeation) is -6.07 cm/s, and it has a consensus Log Po/w of 1.57
Result of Action
It has been suggested that the compound may have antimicrobial activity , indicating that it may inhibit the growth of microbial organisms. Additionally, it has been suggested that the compound may interfere with the Pseudomonas Quinolone System , which could result in a reduction in bacterial virulence gene expression and biofilm maturation
Future Directions
Future research on benzimidazole derivatives like “N,N-dimethyl-1H-benzo[d]imidazol-2-amine” could focus on further exploring their potential therapeutic applications . For instance, some benzimidazole derivatives have shown promise as potential antidiabetic agents , and others have been investigated for their anticancer properties .
Properties
IUPAC Name |
N,N-dimethyl-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)9-10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTCCVZABWWGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182731 | |
Record name | Benzimidazole, 2-dimethylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2851-13-0 | |
Record name | N,N-Dimethyl-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2851-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 2-dimethylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 2-dimethylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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